(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide
Description
The compound “(2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide” is a structurally complex molecule featuring a benzothiadiazole core substituted with a cyclopropyl group and a 2,2-dioxo moiety. The (2E)-configured acrylamide linker connects this heterocyclic system to a 2-methylphenyl group. The cyclopropyl substituent may enhance metabolic stability, while the 2-methylphenyl group could influence lipophilicity and target binding .
Synthesis of such compounds typically involves coupling reactions, as seen in analogous benzothiazole derivatives (e.g., EDC-mediated amidation in ). Structural confirmation likely employs spectroscopic methods (NMR, IR, HRMS) and X-ray crystallography, leveraging programs like SHELXL for refinement .
Properties
IUPAC Name |
(E)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-6-2-3-7-17(16)10-13-21(25)22-14-15-23-19-8-4-5-9-20(19)24(18-11-12-18)28(23,26)27/h2-10,13,18H,11-12,14-15H2,1H3,(H,22,25)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNJSPMNZBTFU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The compound features several notable structural elements:
- Cyclopropyl Group : Known for its influence on the biological activity of compounds.
- Benzothiadiazole Moiety : This structure is often associated with various pharmacological activities, including antimicrobial and anticancer properties.
- Enamide Functionality : Enamides have been studied for their roles in biological systems and as intermediates in organic synthesis.
Chemical Formula
The chemical formula for this compound is .
Antimicrobial Activity
Compounds containing benzothiadiazole derivatives have shown significant antimicrobial properties. Research indicates that such derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Anticancer Potential
Benzothiadiazole derivatives have also been implicated in anticancer research. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.
Case Studies and Research Findings
- Benzothiadiazole Derivatives : A study demonstrated that benzothiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases, leading to programmed cell death .
- Cyclopropyl Influence : Research has shown that cyclopropyl groups can enhance the potency of drugs by improving their binding affinity to target proteins. This suggests that the cyclopropyl component in our compound may contribute positively to its biological efficacy .
- Enamide Activity : Enamides have been studied for their ability to act as enzyme inhibitors, particularly in the context of cancer therapy. They can interfere with metabolic pathways critical for cancer cell survival .
Data Table of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide exhibit promising anticancer activities. The benzothiadiazole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and survival .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The incorporation of the cyclopropyl group enhances the lipophilicity of the molecule, which may improve its penetration into bacterial membranes. Preliminary studies suggest that it can be effective against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Agricultural Science
Pesticidal Applications
The unique structure of (2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide has led to its exploration as a potential pesticide. Its ability to disrupt metabolic processes in pests could provide a new avenue for pest control in agricultural settings. Research is ongoing to evaluate its efficacy and safety in field trials.
Plant Growth Regulation
There is emerging evidence that compounds with similar structures can act as plant growth regulators. They may influence plant physiology by modulating hormonal pathways involved in growth and development. This application could lead to enhanced crop yields and improved resistance to environmental stressors .
Environmental Studies
Pharmaceuticals in Agroecosystems
The presence of pharmaceuticals like (2E)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide in agroecosystems raises concerns about their impact on soil health and crop safety. Studies have shown that such compounds can accumulate in plants and affect their physiological processes. Understanding the interactions between these compounds and soil microbiomes is crucial for assessing their environmental impact .
Case Study 1: Anticancer Activity
A study published in PubMed demonstrated that derivatives of benzothiadiazole exhibited significant cytotoxic effects against breast cancer cells. The study highlighted the mechanism by which these compounds induce apoptosis through mitochondrial pathways .
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with similar benzothiadiazole derivatives showed a marked reduction in pest populations without adversely affecting beneficial insects. This study suggests potential for sustainable agricultural practices utilizing such compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzothiazole/benzothiadiazole acrylamide derivatives, which are explored for diverse bioactivities. Below is a comparative analysis with key analogues:
Key Observations:
The 2-methylphenyl acrylamide moiety provides a balance between steric hindrance and lipophilicity, contrasting with the polar sulfonamide in or the chlorophenyl group in .
Synthetic Strategies: The target compound’s synthesis likely parallels ’s EDC-mediated coupling, whereas ’s domino reaction highlights alternative routes for complex heterocycles.
Biological Relevance :
- Benzothiadiazoles and benzothiazoles are privileged scaffolds in drug discovery. The target compound’s 2,2-dioxo group may mimic carbonyl motifs in enzyme substrates (e.g., protease inhibitors), similar to ’s bioactive derivatives .
Structural Confirmation :
- X-ray crystallography (using SHELXL ) is critical for confirming the (2E)-configuration and dihydrobenzothiadiazole conformation, as seen in analogous studies .
Limitations and Opportunities:
- The target compound lacks direct bioactivity data in the provided evidence.
- Further modifications (e.g., introducing sulfonamide or halogens) could optimize target selectivity, guided by SAR studies from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
